2-Methoxycyclohexanone

Photoelectron spectroscopy Intramolecular hydrogen bonding Carbonyl electronic structure

2-Methoxycyclohexanone is a cyclic α-alkoxy ketone (C₇H₁₂O₂, MW 128.17) that exists as a colorless to light yellow liquid. Its key physical properties include a boiling point of 185 °C at 750 mmHg, a density of 1.02 g/mL at 25 °C (1.013 g/cm³ at 20 °C), and a refractive index n20/D of 1.455.

Molecular Formula C7H12O2
Molecular Weight 128.17 g/mol
CAS No. 7429-44-9
Cat. No. B1203222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxycyclohexanone
CAS7429-44-9
Synonyms2-methoxycyclohexanone
Molecular FormulaC7H12O2
Molecular Weight128.17 g/mol
Structural Identifiers
SMILESCOC1CCCCC1=O
InChIInChI=1S/C7H12O2/c1-9-7-5-3-2-4-6(7)8/h7H,2-5H2,1H3
InChIKeyJYJURPHZXCLFDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxycyclohexanone (CAS 7429-44-9): Key Physicochemical and Structural Features for Procurement Specification


2-Methoxycyclohexanone is a cyclic α-alkoxy ketone (C₇H₁₂O₂, MW 128.17) that exists as a colorless to light yellow liquid . Its key physical properties include a boiling point of 185 °C at 750 mmHg, a density of 1.02 g/mL at 25 °C (1.013 g/cm³ at 20 °C), and a refractive index n20/D of 1.455 [1]. The compound features a stereogenic center at C2, making it configurationally labile under basic conditions, and it is commercially available in racemic and enantiopure forms for use as a chiral building block or synthetic intermediate [2].

Why 2-Methoxycyclohexanone Cannot Be Replaced by Other 2-Substituted Cyclohexanones Without Scientific Justification


The 2-substituted cyclohexanone scaffold is highly sensitive to the electronic and steric nature of the substituent. Even among close analogs such as 2-hydroxy-, 2-ethoxy-, and 2-isopropylcyclohexanone, differences in hydrogen-bonding capability, steric bulk, and leaving-group potential lead to divergent reactivity, enantioselectivity, and conformational preferences [1][2]. Generic interchange without quantitative evidence risks compromising yield, selectivity, and reproducibility in chiral synthesis, oxidative transformations, and enzymatic processes.

Quantitative Differentiation of 2-Methoxycyclohexanone from Closest Analogs: A Comparator-Based Evidence Guide


Electronic Structure Differentiation vs. 2-Hydroxycyclohexanone: Ionization Potential and n–π* Blue Shift

In a direct head-to-head photoelectron spectroscopy (PES) study, Brown (1976) demonstrated that the ionization potential assigned to the carbonyl n-electron is 0.6 eV higher in 2-hydroxycyclohexanone than in 2-methoxycyclohexanone [1]. Additionally, the n → π* UV transition exhibits a marked blue shift of roughly 0.5 eV in the hydroxy analog. These differences are attributed to intramolecular hydrogen bonding in 2-hydroxycyclohexanone, which stabilizes the ground-state n orbital and is absent in the methoxy derivative. This means 2-methoxycyclohexanone has a lower ionization threshold and a red-shifted n → π* absorption, indicating a more accessible carbonyl lone pair for electrophilic activation or coordination.

Photoelectron spectroscopy Intramolecular hydrogen bonding Carbonyl electronic structure

Baeyer–Villiger Monooxygenase Activity: >2.8-Fold Higher Specific Activity vs. 2-Ethoxycyclohexanone

In a comprehensive substrate profiling study of eukaryotic Baeyer–Villiger monooxygenases (BVM2–BVM6) from Exophiala jeanselmei, 2-methoxycyclohexanone exhibited a specific activity of 0.17 U mg⁻¹ with the BVM4 enzyme, whereas its ethoxy analog 2-ethoxycyclohexanone showed only 0.06 U mg⁻¹ for BVM4 and 0.02 U mg⁻¹ for BVM3 [1]. This corresponds to a 2.8-fold higher turnover rate for the methoxy substrate under identical assay conditions. Cyclohexanone itself, along with cyclopentanone and cycloheptanone, showed no detectable activity, underscoring the specificity conferred by the α-methoxy group.

Baeyer-Villiger oxidation Flavin-dependent monooxygenase Enzymatic substrate profiling

Kinetic Resolution Efficiency: Enantiomer Discrimination Factor of 38 vs. 28 for 2-Isopropylcyclohexanone

Ohkuma et al. (2002) demonstrated that the configurationally unstable ketones 2-methoxycyclohexanone and 2-isopropylcyclohexanone can be kinetically resolved via asymmetric hydrogenation using a trans-RuH(η¹-BH₄)(binap)(1,2-diamine) catalyst [1]. Under base-free conditions, the enantiomer discrimination factor (s) for 2-methoxycyclohexanone was determined to be 38, compared to 28 for 2-isopropylcyclohexanone. At 53% conversion, (R)-2-methoxycyclohexanone was recovered in 94% ee with 42% isolated yield, alongside (1R,2S)-2-methoxycyclohexanol in 91% ee. The higher s-factor indicates that the methoxy substituent engages more effectively with the chiral Ru catalyst pocket than the isopropyl group, enabling superior enantiodiscrimination.

Asymmetric hydrogenation Kinetic resolution Enantioselective catalysis

Selective Catalytic Oxidation: 99.4% Conversion and 66.6% Yield to Monomethyl Adipate via Ionic Liquid Catalysis

A 2025 study reported the selective oxidation of 2-methoxycyclohexanone to monomethyl adipate (MMA) using the acidic ionic liquid [HSO₃PMim][HSO₄] as a metal-free catalyst [1]. Under optimized conditions, 2-methoxycyclohexanone achieved 99.4% conversion with 66.6% yield of MMA, overcoming the extensive oxidation and carbon loss typical of cyclohexanone-derived oxidative cleavage. In contrast, unsubstituted cyclohexanone under analogous aerobic oxidation conditions is predominantly converted to adipic acid (via cyclohexanol/cyclohexanone KA oil process) or suffers from over-oxidation, with monomethyl adipate selectivity negligible without protection/deprotection strategies. The methoxy group in 2-methoxycyclohexanone serves as a built-in directing/protecting functionality, enabling direct monoester formation from the lignin-derived platform molecule.

Lignin valorization Ionic liquid catalysis Selective oxidation

Conformational Landscape: Six Distinct Rotamers Identified by IR and DFT—Implications for Stereochemical Control

Infrared spectroscopy coupled with DFT calculations revealed that 2-methoxycyclohexanone can populate six distinct conformations in the vapor phase due to rotation of the methoxy group around the O–C(2) bond, generating axial (g⁺, g⁻, anti) and equatorial (g⁺, g⁻, anti) rotamers [1]. In CCl₄ solution, three carbonyl stretching bands are observed, corresponding to the lowest-energy conformers, while a fourth conformer appears in polar CH₃CN. This conformational flexibility is fundamentally different from 2-hydroxycyclohexanone, where the intramolecular hydrogen bond locks the hydroxyl group into a narrow conformational space, and from 2-isopropylcyclohexanone, where steric effects dominate. For stereoselective addition reactions, the methoxy group's ability to engage in chelation versus steric shielding is conformation-dependent, with diastereoselectivities exceeding 97:3 when the methoxy group is equatorially oriented and partnering with indium reagents in aqueous media.

Conformational analysis Infrared spectroscopy DFT calculations

Highest-Impact Application Scenarios for 2-Methoxycyclohexanone Procurement Based on Quantitative Differentiation


Enantioselective Synthesis of Sanfetrinem and β-Lactam Antibiotic Intermediates

The superior kinetic resolution efficiency (s = 38) and recovery of (R)-2-methoxycyclohexanone at 94% ee make this compound the preferred chiral pool starting material for sanfetrinem synthesis [1]. Its use as the magnesium enolate with 4-acetoxyazetidinone yields the key tricyclic β-lactam intermediate with high diastereoselectivity [2], a transformation where 2-isopropyl or 2-hydroxy analogs fail to provide comparable enantiocontrol under the same base-free conditions.

Lignin-Derived Monomethyl Adipate Production for Sustainable Lubricants and Fine Chemicals

The ability to achieve 99.4% conversion and 66.6% yield of monomethyl adipate from 2-methoxycyclohexanone using metal-free ionic liquid catalysis addresses the long-standing challenge of selective monoesterification from symmetrical adipic acid [3]. This lignin-to-chemical route is inaccessible with unsubstituted cyclohexanone or 2-hydroxycyclohexanone, establishing 2-methoxycyclohexanone as the critical biomass-derived platform molecule for MMA production.

Biocatalytic Baeyer–Villiger Oxidation for Caprolactone Derivative Synthesis

With 2.8-fold higher specific activity (0.17 U mg⁻¹) than 2-ethoxycyclohexanone on BVM4 monooxygenase, 2-methoxycyclohexanone is the substrate of choice for enzymatic Baeyer–Villiger oxidations targeting chiral 7-membered lactones [4]. The undetectable activity of cyclohexanone and cyclopentanone underscores the critical role of the α-methoxy substituent in enzyme recognition, making procurement of this specific compound essential for biocatalytic route development.

Chelation-Controlled Diastereoselective C–C Bond Formation in Aqueous Media

The conformational flexibility of 2-methoxycyclohexanone, combined with its capacity for chelation with indium reagents, delivers diastereoselectivities exceeding 97:3 in aqueous allylation reactions [5]. This performance is unattainable with 2-hydroxycyclohexanone (conformationally locked by intramolecular H-bonding) or 2-isopropylcyclohexanone (sterically biased), positioning 2-methoxycyclohexanone as the unique substrate for water-tolerant stereoselective synthesis.

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